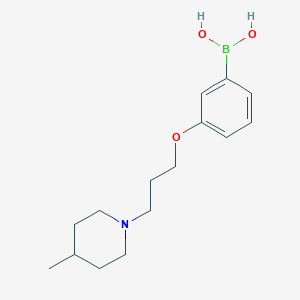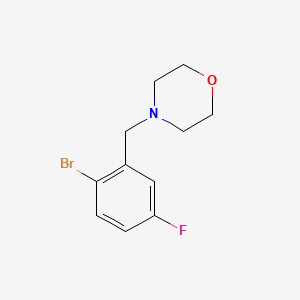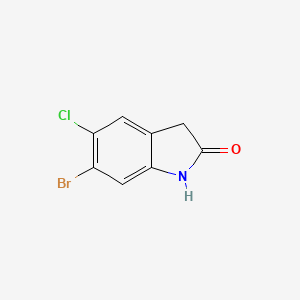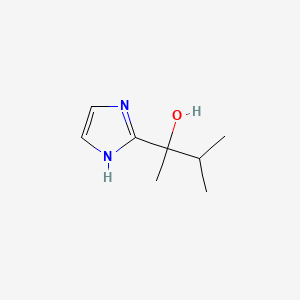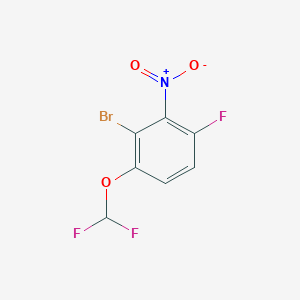
1-Bromo-6-difluoromethoxy-3-fluoro-2-nitrobenzene
Overview
Description
1-Bromo-6-difluoromethoxy-3-fluoro-2-nitrobenzene is a chemical compound with the molecular formula C7H3BrF3NO3. It is a member of the nitrobenzene family and is characterized by the presence of bromine, fluorine, and difluoromethoxy groups attached to a benzene ring. This compound is of interest in various fields, including pharmaceutical research, material sciences, and organic synthesis .
Preparation Methods
The synthesis of 1-Bromo-6-difluoromethoxy-3-fluoro-2-nitrobenzene typically involves the introduction of bromine, fluorine, and difluoromethoxy groups onto a benzene ring. One common method is the Pd-catalyzed direct arylation of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes. This method uses palladium catalysis with KOAc as an inexpensive base, achieving high yields in arylated heteroarenes . The reaction conditions are mild and environmentally friendly, making this synthetic route attractive for industrial production.
Chemical Reactions Analysis
1-Bromo-6-difluoromethoxy-3-fluoro-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the difluoromethoxy group, leading to the formation of various oxidized products.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Bromo-6-difluoromethoxy-3-fluoro-2-nitrobenzene has several scientific research applications:
Pharmaceutical Research: It is used in the synthesis of various pharmaceutical compounds, including anticancer agents and selective inhibitors for treating diseases like atopic dermatitis.
Material Sciences: The compound’s unique properties make it useful in the development of new materials with specific chemical and physical characteristics.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies
Mechanism of Action
The mechanism of action of 1-Bromo-6-difluoromethoxy-3-fluoro-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, while the difluoromethoxy group can influence the compound’s reactivity and stability. These interactions can affect various molecular pathways, leading to the compound’s observed effects in different applications .
Comparison with Similar Compounds
1-Bromo-6-difluoromethoxy-3-fluoro-2-nitrobenzene can be compared with other similar compounds, such as:
1-Bromo-3-fluorobenzene: Lacks the difluoromethoxy and nitro groups, making it less reactive in certain applications.
1-Bromo-3-(difluoromethoxy)benzene: Similar but lacks the nitro group, affecting its chemical reactivity and applications.
2-Bromo-4-fluoro-6-nitrobenzene:
The presence of the difluoromethoxy group in this compound makes it unique, providing specific reactivity and stability that are advantageous in various scientific and industrial applications.
Properties
IUPAC Name |
2-bromo-1-(difluoromethoxy)-4-fluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3/c8-5-4(15-7(10)11)2-1-3(9)6(5)12(13)14/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXPSYSXTXHCSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)Br)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol](/img/structure/B1447242.png)
![2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile](/img/structure/B1447243.png)
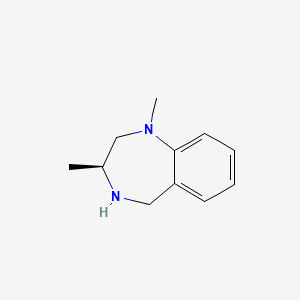
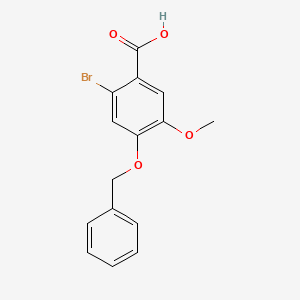
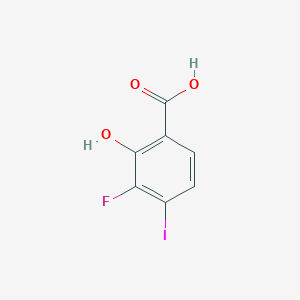
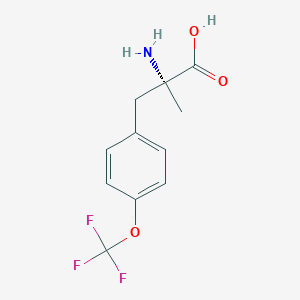
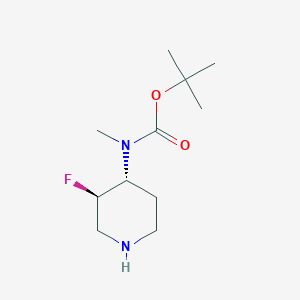
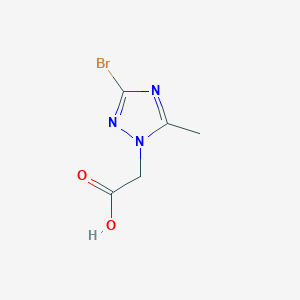
![6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine](/img/structure/B1447255.png)
